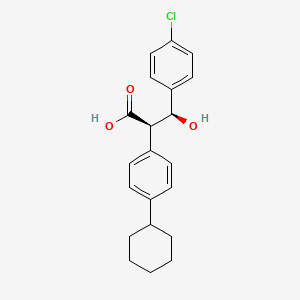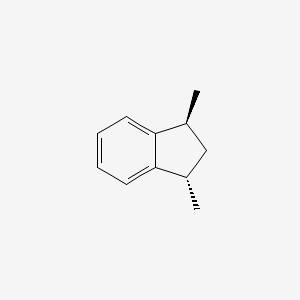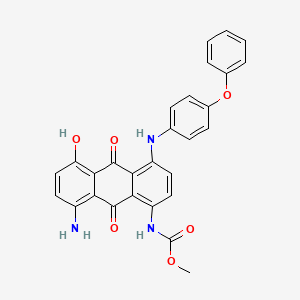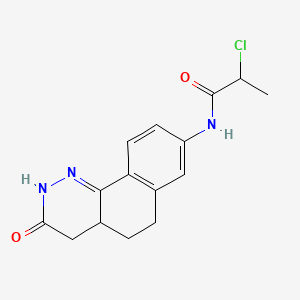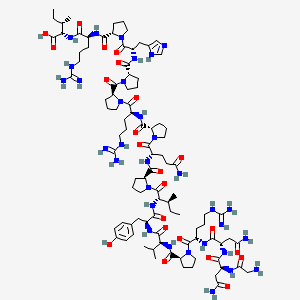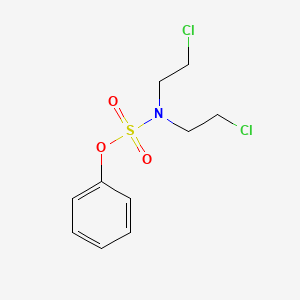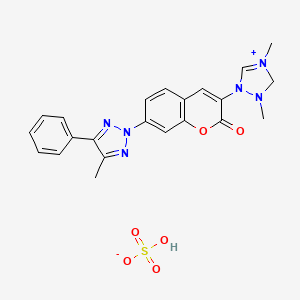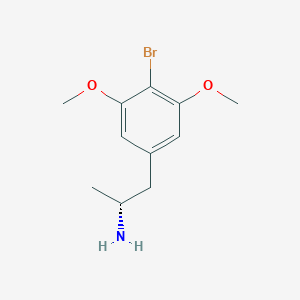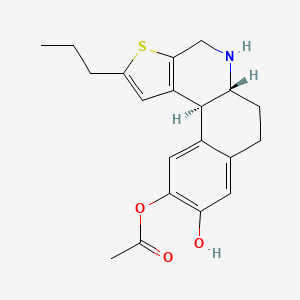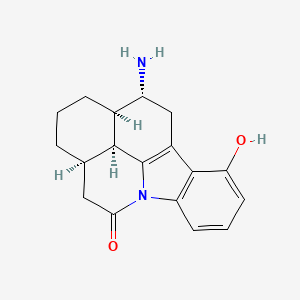
Isoscutellarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoscutellarin is a flavonoid compound, specifically a polyphenolic flavone with a characteristic C7-glucuronide substituent. It is widely distributed in nature, particularly in plants such as Scutellaria baicalensis and Calendula officinalis . This compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoscutellarin can be synthesized through various chemical routes. One common method involves the extraction of scutellarin from natural sources, followed by its conversion to this compound through enzymatic or chemical processes. For instance, scutellarin can be hydrolyzed to its aglycone form by enterobacterial β-glucuronidases and subsequently converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plants such as Scutellaria baicalensis. The extracted scutellarin is then subjected to chemical or enzymatic processes to yield this compound. The process may include steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Isoscutellarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of this compound .
Applications De Recherche Scientifique
Isoscutellarin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: It is studied for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of isoscutellarin involves multiple molecular targets and pathways. It exerts its effects through the modulation of inflammatory signaling pathways, cytokine expression, and inhibition of reactive oxygen species. For example, this compound has been shown to downregulate the c-Met/Akt/mTOR signaling pathway, leading to reduced protein expression of c-Met, p-Akt, and mTOR . Additionally, it inhibits the NF-κB pathway, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Isoscutellarin is similar to other flavonoids such as scutellarin, quercetin, and kaempferol. it is unique due to its specific C7-glucuronide substituent, which contributes to its distinct pharmacological profile. Similar compounds include:
Scutellarin: A closely related flavonoid with similar pharmacological activities.
Quercetin: A widely studied flavonoid known for its antioxidant and anti-inflammatory effects.
Kaempferol: Another flavonoid with notable anticancer and cardioprotective properties.
Propriétés
Numéro CAS |
62023-92-1 |
|---|---|
Formule moléculaire |
C21H18O12 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)11-5-9(23)13-12(31-11)6-10(24)18(14(13)25)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-6,15-17,19,21-22,24-28H,(H,29,30)/t15-,16-,17+,19-,21+/m0/s1 |
Clé InChI |
HBLWMMBFOKSEKW-BHWDSYMASA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
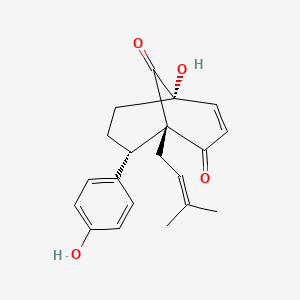
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
